Sodium 2-hydroxy-3-methylbutyrate

Catalog No.
S13206636
CAS No.
57768-96-4
M.F
C5H9NaO3
M. Wt
140.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-hydroxy-3-methylbutyrate

CAS Number

57768-96-4

Product Name

Sodium 2-hydroxy-3-methylbutyrate

IUPAC Name

sodium;2-hydroxy-3-methylbutanoate

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

InChI

InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1

InChI Key

CPGHJLCKGBLVMB-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(C(=O)[O-])O.[Na+]

Sodium 2-hydroxy-3-methylbutyrate is a sodium salt derived from (S)-2-hydroxy-3-methylbutyric acid, which has the molecular formula C5H9NaO3\text{C}_5\text{H}_9\text{NaO}_3 and a CAS number of 54641-19-9. This compound is closely related to the amino acid leucine and is recognized for its potential roles in metabolism and biochemistry. As a chiral molecule, it plays a significant part in various metabolic pathways, particularly those involving branched-chain amino acids. Its structure features a hydroxyl group and a methyl group, contributing to its unique properties and reactivity in chemical processes .

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylate group can be reduced to form an alcohol, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The sodium ion can be replaced by other cations in metathesis reactions, leading to various derivatives depending on the cation used .

Reaction Pathways

Common products formed through these reactions include:

  • From oxidation: 2-oxo-3-methylbutyrate.
  • From reduction: 2-hydroxy-3-methylbutanol.
  • From substitution: Products vary based on the cation involved.

Sodium 2-hydroxy-3-methylbutyrate exhibits significant biological activity, primarily as a metabolic intermediate in the leucine catabolic pathway. It is involved in the conversion to acetoacetate and acetyl-CoA, which are critical for energy production in cellular respiration. This compound has been studied for its potential benefits in muscle metabolism and as a dietary supplement, particularly in enhancing exercise performance and recovery .

The synthesis of sodium 2-hydroxy-3-methylbutyrate typically involves the neutralization of (S)-2-hydroxy-3-methylbutyric acid with sodium hydroxide:

 S 2 hydroxy 3 methylbutyric acid+NaOHSodium 2 hydroxy 3 methylbutyrate+H2O\text{ S 2 hydroxy 3 methylbutyric acid}+\text{NaOH}\rightarrow \text{Sodium 2 hydroxy 3 methylbutyrate}+\text{H}_2\text{O}

This reaction is generally performed in an aqueous medium at room temperature. For industrial production, methods are optimized for large-scale operations, utilizing continuous reactors and efficient separation techniques to isolate the product .

Sodium 2-hydroxy-3-methylbutyrate has diverse applications across various fields:

  • Scientific Research: Used as a chiral building block in organic synthesis and as a metabolic intermediate in studies related to leucine metabolism.
  • Medicine: Investigated for its potential role in muscle metabolism and recovery, particularly among athletes.
  • Industry: Employed in the production of biodegradable polymers and as a precursor for various chemical syntheses .

Research on sodium 2-hydroxy-3-methylbutyrate includes its interactions within metabolic pathways. It has been shown to influence enzyme activities related to branched-chain amino acids, such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase. These interactions underline its significance in metabolic regulation and energy production processes .

Several compounds share structural similarities with sodium 2-hydroxy-3-methylbutyrate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Sodium (S)-2-hydroxybutyrateLacks the methyl group at the third carbonSimpler structure with different metabolic roles
Sodium (S)-3-hydroxybutyrateHydroxyl group at the third carbonAlters metabolic pathways differently
Sodium (S)-2-hydroxy-4-methylpentanoateAdditional carbon in the chainBroader structural complexity affecting reactivity

Uniqueness

Sodium 2-hydroxy-3-methylbutyrate's unique structure allows it to specifically participate in the leucine metabolic pathway, distinguishing it from other similar compounds that may not share this specific role or application. Its involvement in energy metabolism further highlights its importance compared to other derivatives .

Diazotization Reaction Mechanisms for α-Hydroxy Acid Synthesis

The diazotization pathway represents one of the most efficient and mechanistically well-understood approaches for synthesizing alpha-hydroxy acids, including sodium 2-hydroxy-3-methylbutyrate [5] [8]. The fundamental mechanism involves the transformation of amino acid precursors through diazotization followed by nucleophilic displacement, resulting in the formation of alpha-hydroxy acid derivatives with retained stereochemistry [5].

The diazotization process commences with the formation of nitrous acid from sodium nitrite and mineral acid, generating the reactive nitrosonium ion that subsequently attacks the amino group [34]. Following diazotization, the carboxylic acid displaces the nitrogen to form an alpha lactone intermediate with inversion of configuration [5]. The mechanism proceeds through a double inversion pathway, ensuring stereochemical retention in the final alpha-hydroxy acid product [5] [16].

Recent investigations have demonstrated that aliphatic amino acid diazotization, previously considered unsuitable for preparative purposes, can be effectively utilized when conducted in hexafluoroisopropanol as the reaction medium [8]. This breakthrough enables the selective transformation of aliphatic amines into carbocation intermediates that are subsequently trapped in a controlled manner, facilitating high-yield alpha-hydroxy acid synthesis [8].

Sodium Nitrite Stoichiometry Optimization in Carboxylation

The optimization of sodium nitrite stoichiometry in diazotization reactions represents a critical parameter for maximizing yield and minimizing side product formation [35] [36]. Systematic investigation of sodium nitrite equivalents reveals optimal conditions that balance reaction efficiency with product purity.

Sodium Nitrite EquivalentsSulfuric Acid EquivalentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1.02.0023385
1.53.0044588
2.04.0565491
2.55.0584887
3.06.010124283

The data demonstrates that 2.0 equivalents of sodium nitrite with 4.0 equivalents of sulfuric acid at 5°C provides optimal conditions, yielding 54% product with 91% purity [36]. Excess sodium nitrite beyond this optimum leads to decreased yields due to competitive side reactions and increased formation of nitrogen oxides [35] [37].

The mechanistic basis for this optimization stems from the requirement for precise stoichiometric control in the formation of the nitrosonium ion intermediate [37]. The reaction proceeds through generation of the reactive nitrosonium cation from nitrite and two acidic protons, making the acid-to-nitrite ratio crucial for efficient diazonium salt formation [36] [38].

Catalytic Efficiency of Sulfuric vs. Acetic Acid Media

Comparative analysis of sulfuric acid versus acetic acid media in diazotization carboxylation reveals significant differences in catalytic efficiency and reaction selectivity [7] [36]. Sulfuric acid demonstrates superior performance in terms of conversion rates and product selectivity, while acetic acid offers advantages in terms of reaction mildness and reduced side product formation.

Acid MediumConcentration (M)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Side Products (%)
Sulfuric Acid2.05476919
Sulfuric Acid4.05489946
Acetic Acid2.0258527822
Acetic Acid4.0258688515
Mixed (H₂SO₄/AcOH)2.0156828812

Sulfuric acid media achieves superior conversion rates of 89% with 94% selectivity when employed at 4.0 molar concentration [7]. The enhanced efficiency of sulfuric acid results from its stronger acidity, which facilitates more complete protonation of nitrite to generate the nitrosonium ion [34] [37]. Additionally, the higher acidity stabilizes the diazonium intermediate, reducing decomposition pathways that lead to side product formation [38].

Acetic acid media, while providing lower conversion rates, offers advantages in terms of functional group tolerance and reduced substrate degradation [7]. The milder acidic conditions of acetic acid make it particularly suitable for substrates containing acid-sensitive functional groups [14]. Mixed acid systems combining sulfuric and acetic acids provide a compromise, achieving 82% conversion with 88% selectivity while maintaining moderate reaction conditions [7].

Protection-Deprotection Strategies for Functional Group Preservation

The synthesis of sodium 2-hydroxy-3-methylbutyrate often requires sophisticated protection-deprotection strategies to preserve functional group integrity during multi-step synthetic sequences [9] [11]. These strategies become particularly critical when dealing with polyfunctional substrates where selective reactivity must be achieved [43].

Protection-deprotection protocols serve to temporarily mask reactive functional groups, enabling chemoselective transformations at desired sites while preventing unwanted side reactions [12] [13]. The selection of appropriate protecting groups depends on stability requirements under reaction conditions, ease of introduction and removal, and compatibility with subsequent synthetic steps [11] [40].

Functional GroupProtecting GroupProtection ConditionsProtection Yield (%)Deprotection ConditionsDeprotection Yield (%)
HydroxylTBDMS etherTBDMSCl/imidazole92TBAF/THF89
CarboxylMethyl esterMeOH/H₂SO₄88LiOH/H₂O92
AminoBoc carbamateBoc₂O/Et₃N95TFA/CH₂Cl₂93
CarbonylEthylene glycol ketalEthylene glycol/H⁺85H⁺/H₂O82
ThiolThioesterR-COCl/Et₃N90LiAlH₄/THF87

The tert-butyldimethylsilyl protecting group for hydroxyl functions demonstrates excellent stability under basic and nucleophilic conditions while remaining readily cleavable with fluoride sources [9] [12]. This protection strategy proves particularly valuable in the synthesis of alpha-hydroxy acid derivatives where hydroxyl group preservation is essential [33].

Esterification Techniques for Intermediate Stabilization

Esterification represents a fundamental strategy for intermediate stabilization during the synthesis of sodium 2-hydroxy-3-methylbutyrate derivatives [14] [15]. Various esterification methodologies offer distinct advantages in terms of reaction conditions, substrate scope, and stereochemical outcomes [18] [32].

Esterification MethodCoupling ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (%)
SteglichDIC/DMAPDCM25128595
FischerH₂SO₄MeOH658780
MukaiyamaMNBADMC60248392
DCC/DMAPDCC/DMAPDCM25168894
EDC/HOBtEDC/HOBtDMF25128291

The Steglich esterification methodology demonstrates exceptional performance in terms of stereochemical retention, achieving 95% enantiomeric excess while maintaining high yield [14] [18]. This method utilizes N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine as coupling reagents, enabling efficient ester formation under mild conditions [14].

Recent advances in green chemistry have led to the development of environmentally sustainable esterification protocols employing acetonitrile as a non-halogenated solvent system [14]. These protocols eliminate the need for chromatographic purification through optimized extraction and washing procedures, achieving comparable yields to traditional methods while reducing environmental impact [18].

The Mukaiyama esterification technique offers particular advantages for the synthesis of sterically hindered esters, utilizing 2-methyl-6-nitrobenzoic anhydride as an efficient coupling reagent [18]. This methodology demonstrates excellent functional group tolerance and provides high enantiomeric excess values, making it suitable for the preparation of optically active alpha-hydroxy acid derivatives [32].

The catalytic hydrogenation approach for ester synthesis from alpha-keto ester precursors represents an alternative pathway that achieves 92% yield under mild conditions [15]. This method employs ruthenium-based catalysts in methanol under hydrogen atmosphere, providing excellent chemoselectivity and stereochemical control [15].

Thermodynamic Behavior Analysis

Phase Transition Characteristics: Melting and Boiling Point Anomalies

Sodium 2-hydroxy-3-methylbutyrate exhibits distinctive phase transition behavior that deviates from typical organic compounds due to its ionic nature and structural characteristics. The compound demonstrates a melting point range of 205-210°C with concurrent decomposition, representing an atypical thermal behavior pattern [1] [2]. This decomposition-coupled melting contrasts sharply with related non-ionic compounds such as 2-methyl-3-hydroxybutyric acid, which exhibits a normal boiling point of 242.8°C at 760 mmHg [3].

Thermal Decomposition Mechanisms

The elevated decomposition temperature indicates strong intramolecular and intermolecular forces within the crystalline lattice structure. The ionic bonding between the sodium cation and the carboxylate anion creates a robust crystal structure that requires substantial thermal energy to disrupt [1]. Comparative analysis with related compounds reveals that sodium 2-hydroxybutyrate shows similar thermal instability, with a melting point of 133-135°C [4], suggesting that the additional methyl branch in sodium 2-hydroxy-3-methylbutyrate contributes to enhanced thermal stability.

Crystalline Structure and Phase Behavior

The crystalline behavior of sodium 2-hydroxy-3-methylbutyrate has been studied extensively through differential scanning calorimetry analysis of related sodium hydroxybutyrate systems. Research on sodium 3-hydroxybutyrate systems demonstrates complex phase diagrams with multiple hydrate formations [5] [6]. The formation of crystalline hydrates occurs at concentrations ranging from 6.3 to 37.8 weight percent, with distinct endothermic peaks corresponding to eutectic melting of crystalline hydrates followed by ice melting [6].

Comparative Thermal Analysis Data

CompoundMelting Point (°C)Boiling Point (°C)Thermal Behavior
Sodium 2-hydroxy-3-methylbutyrate205-210 (decomp.)Not determinedDecomposition-coupled melting
Sodium 2-hydroxybutyrate133-135108Lower thermal stability
2-Methyl-3-hydroxybutyric acidNot available242.8 (760 mmHg)Normal phase transitions
tert-Butyl (R)-2-hydroxy-3-methylbutyrate28-3042-43 (0.5 Torr)Reduced pressure distillation

Vapor Pressure Dynamics and Sublimation Tendencies

The vapor pressure characteristics of sodium 2-hydroxy-3-methylbutyrate are fundamentally influenced by its ionic nature and strong intermolecular forces. Direct vapor pressure measurements for the sodium salt are not available in the literature, primarily due to the compound's tendency to decompose before reaching significant vapor pressures [1] [2].

Sublimation Behavior Analysis

Sublimation of ionic compounds generally occurs through a complex mechanism involving both the disruption of ionic interactions and the formation of gaseous ion pairs or molecular species. For sodium 2-hydroxy-3-methylbutyrate, the sublimation process would theoretically involve the formation of gaseous sodium-carboxylate complexes, though experimental evidence for such behavior is limited [7].

Comparative Vapor Pressure Data

The parent acid, 2-methyl-3-hydroxybutyric acid, exhibits a vapor pressure of 0.00567 mmHg at 25°C [3], indicating relatively low volatility even for the non-ionic form. The sodium salt would be expected to have significantly lower vapor pressure due to:

  • Enhanced intermolecular forces from ionic bonding
  • Higher molecular weight (140.11 g/mol vs 118.13 g/mol for the acid)
  • Stronger crystal lattice energy requirements for phase transition

Thermodynamic Implications

The absence of measurable vapor pressure under standard conditions suggests that sublimation of sodium 2-hydroxy-3-methylbutyrate occurs primarily through thermal decomposition pathways rather than direct phase transition from solid to gas. This behavior is consistent with other alkali metal carboxylates, which typically require elevated temperatures approaching their decomposition points to achieve significant vapor pressures [8].

Solvation Properties and Partition Coefficients

LogP Analysis in Polar and Non-Polar Solvent Systems

Partition Coefficient Fundamentals

The partition coefficient (LogP) of sodium 2-hydroxy-3-methylbutyrate represents a critical parameter for understanding its distribution behavior between immiscible phases. The compound exhibits a negative LogP value, indicating strong hydrophilic character due to its ionic nature and polar functional groups [7] [9]. This hydrophilic tendency contrasts markedly with the parent acid, 2-hydroxy-3-methylbutyric acid, which has a LogP of 0.088, representing near-neutral partitioning behavior [3].

Solvent System Analysis

The partition behavior of sodium 2-hydroxy-3-methylbutyrate in various solvent systems demonstrates clear preferences based on solvent polarity:

Solvent SystemSolubility ClassificationLogP EstimateInteraction Mechanism
WaterHighly soluble (>100 g/L)Highly negativeIon-dipole interactions
MethanolSlightly solubleNegativeHydrogen bonding with steric limitations
EthanolModerately solubleNegativeReduced hydrogen bonding capacity
Polar organic solventsModerately solubleNegativeDipole-dipole interactions
Non-polar solventsPoorly solubleHighly negativeMinimal van der Waals forces

Mechanistic Considerations

The partitioning behavior is dominated by ion-dipole interactions between the sodium cation and carboxylate anion with polar solvents [10] [11]. In aqueous systems, both the sodium ion and carboxylate group form extensive hydration shells, with the sodium ion typically coordinating with 6-8 water molecules in an octahedral geometry [11]. The carboxylate oxygen atoms participate in hydrogen bonding networks with water molecules, further stabilizing the dissolved state.

Comparative LogP Analysis

Comparison with related compounds reveals the significant impact of ionic character on partition behavior:

  • Sodium 2-hydroxy-3-methylbutyrate: Negative LogP (highly hydrophilic)
  • 2-Hydroxy-3-methylbutyric acid: LogP = 0.088 (slightly hydrophilic)
  • Estimated difference: ~1-2 LogP units due to ionization

This dramatic shift in partition coefficient demonstrates the profound effect of salt formation on molecular hydrophobicity and bioavailability characteristics [9].

Hydration Shell Formation Dynamics via Molecular Dynamics

Hydration Shell Structure

Molecular dynamics simulations of sodium 2-hydroxy-3-methylbutyrate reveal complex hydration shell formation involving both the sodium cation and carboxylate anion. The primary hydration shell typically extends 2.5-3.0 Å from the sodium center, with an average coordination number of 6-8 water molecules [12] [13]. The carboxylate group forms an additional hydration network through hydrogen bonding with water molecules.

Dynamic Behavior Characteristics

The hydration shell dynamics exhibit multiple time scales:

  • Fast component: Water molecule reorientation within the first coordination shell (picosecond timescale)
  • Intermediate component: Water exchange between first and second coordination shells (nanosecond timescale)
  • Slow component: Collective rearrangement of extended hydration network (microsecond timescale)

Simulation Methodology and Findings

Advanced molecular dynamics simulations using explicit solvent models demonstrate that sodium 2-hydroxy-3-methylbutyrate forms stable, long-lived hydration complexes with residence times significantly longer than bulk water molecules [14] [12]. The hydroxyl group at the C-2 position participates in additional hydrogen bonding networks, creating a secondary hydration shell that extends the solvation sphere.

Hydration Shell Composition

The hydration shell composition varies with concentration and temperature:

  • Dilute solutions: Complete hydration with distinct primary and secondary shells
  • Concentrated solutions: Partial dehydration with ion-pair formation
  • Elevated temperatures: Increased water exchange rates and reduced shell stability

Thermodynamic Implications

The extensive hydration shell formation contributes significantly to the compound's thermodynamic properties:

  • Hydration enthalpy: Large negative values due to strong ion-dipole interactions
  • Entropy effects: Negative contribution due to water molecule ordering
  • Free energy of hydration: Highly favorable, promoting aqueous solubility

Comparative Hydration Behavior

Comparison with other alkali metal carboxylates reveals that sodium 2-hydroxy-3-methylbutyrate exhibits enhanced hydration due to:

  • Multiple hydrogen bonding sites from the hydroxyl group
  • Favorable geometric arrangement of polar groups
  • Minimal steric hindrance from the methyl branch

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

140.04493843 g/mol

Monoisotopic Mass

140.04493843 g/mol

Heavy Atom Count

9

UNII

4M5OTC1X2O

Dates

Last modified: 08-10-2024

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